(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol
Overview
Description
The compound “(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol” belongs to the group of azole heterocycles, specifically thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
While specific chemical reactions involving “(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol” are not available, thiazole derivatives have been known to undergo various chemical reactions .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Molecular Aggregation and Solvent Effects
Research on thiazole derivatives, such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, has revealed significant insights into molecular aggregation processes. Spectroscopic studies have shown that solvent type and concentration can influence the aggregation behavior of these compounds, impacting their fluorescence emission spectra and circular dichroism (CD) spectra. This suggests potential applications in materials science and sensor technology, where the understanding of aggregation phenomena can be crucial (Matwijczuk et al., 2016).
Catalysis and Oxidation Processes
Thiazole-based ligands have been utilized in catalysis, as demonstrated by the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y. This catalyst showed efficiency in the oxidation of primary alcohols and hydrocarbons, highlighting its potential in chemical synthesis and industrial applications (Ghorbanloo & Alamooti, 2017).
Organic Synthesis
Studies on bi-heterocyclic molecules combining thiazole and oxadiazole rings have led to the development of compounds with potential biological activity. These molecules have been evaluated against various enzymes, indicating potential applications in medicinal chemistry and drug design (Abbasi et al., 2019).
Crystal Structure and Solubility
The investigation of different thiazole derivatives has provided valuable information on how molecular structure changes affect crystal structure and solubility. This knowledge is essential for the pharmaceutical industry, where solubility and crystallinity can influence drug formulation and delivery (Hara et al., 2009).
Safety And Hazards
Future Directions
Thiazoles and their derivatives continue to be a subject of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
properties
IUPAC Name |
(4-ethyl-2-methyl-1,3-thiazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-3-6-7(4-9)10-5(2)8-6/h9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIJUMYLYNATEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653251 | |
Record name | (4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanol | |
CAS RN |
1123169-48-1 | |
Record name | (4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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